N-[3-(2-Ethoxyethoxy)benzyl](4-methoxyphenyl)-methanamine
Overview
Description
Preparation Methods
The synthesis of N-3-(2-Ethoxyethoxy)benzyl-methanamine involves several steps. The synthetic route typically starts with the preparation of the benzyl and methoxyphenyl intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-3-(2-Ethoxyethoxy)benzyl-methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-3-(2-Ethoxyethoxy)benzyl-methanamine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is employed in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of N-3-(2-Ethoxyethoxy)benzyl-methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N-3-(2-Ethoxyethoxy)benzyl-methanamine can be compared with other similar compounds, such as:
- N-3-(2-Methoxyethoxy)benzyl-methanamine
- N-3-(2-Ethoxyethoxy)benzyl-methanamine
Properties
IUPAC Name |
N-[[3-(2-ethoxyethoxy)phenyl]methyl]-1-(4-methoxyphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-3-22-11-12-23-19-6-4-5-17(13-19)15-20-14-16-7-9-18(21-2)10-8-16/h4-10,13,20H,3,11-12,14-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWAAUGADKUQEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)CNCC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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